molecular formula C30H30O6 B11387712 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate

Cat. No.: B11387712
M. Wt: 486.6 g/mol
InChI Key: XVLYAXKRIWFHQP-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines a cycloheptafuran ring with a dimethoxyphenyl group and a tert-butylbenzoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cycloheptafuran ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or a diester.

    Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the tert-butylbenzoate moiety: This can be accomplished through an esterification reaction using 4-tert-butylbenzoic acid and a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. Studies may focus on its potential as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound may be explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Preclinical studies and clinical trials may be conducted to evaluate its efficacy and safety.

Industry

In industry, this compound may be used in the development of new materials, such as polymers, coatings, or electronic devices. Its unique chemical properties make it a valuable component in the design of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate
  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate
  • 6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-ethylbenzoate

Uniqueness

6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-tert-butylbenzoate stands out due to the presence of the tert-butyl group, which can influence its chemical reactivity, biological activity, and physical properties. This unique structural feature may enhance its stability, solubility, and interactions with target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H30O6

Molecular Weight

486.6 g/mol

IUPAC Name

[6-(3,4-dimethoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 4-tert-butylbenzoate

InChI

InChI=1S/C30H30O6/c1-17-27-23(31)14-21(20-10-13-24(33-6)25(15-20)34-7)16-26(28(27)18(2)35-17)36-29(32)19-8-11-22(12-9-19)30(3,4)5/h8-16H,1-7H3

InChI Key

XVLYAXKRIWFHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC(=C(C=C3)OC)OC)OC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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